

Ro 31-8830 off-target kinase inhibition profile

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Compound of Interest		
Compound Name:	Ro 31-8830	
Cat. No.:	B1680676	Get Quote

Technical Support Center: Ro 31-8830

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of **Ro 31-8830**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Ro 31-8830**?

A1: **Ro 31-8830** is a potent and selective inhibitor of Protein Kinase C (PKC). It was developed as a more selective analog of the broad-spectrum kinase inhibitor staurosporine.

Q2: What is known about the off-target kinase inhibition profile of **Ro 31-8830**?

A2: **Ro 31-8830** exhibits significant selectivity for PKC over some other kinases, such as cAMP-dependent protein kinase (PKA). However, studies on the closely related analog, Ro 31-8220, suggest that it can inhibit other kinases with potencies similar to its inhibition of PKC. These potential off-targets include Mitogen- and Stress-activated protein Kinase 1 (MSK1), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAPK1, also known as RSK), and Glycogen Synthase Kinase 3 β (GSK3 β). Therefore, when using **Ro 31-8830** in experiments, it is crucial to consider potential effects on these and other related kinases.

Q3: Are there any non-kinase off-targets for this class of inhibitors?



A3: Yes, the bisindolylmaleimide class of compounds, to which **Ro 31-8830** belongs, has been shown to have effects on non-kinase targets. For instance, the related compound Ro 31-8220 has been reported to interact with organic cation transporters. Researchers should be aware of these potential non-specific effects in their experimental design and data interpretation.

Troubleshooting Guide: In Vitro Kinase Assays with Ro 31-8830

This guide addresses common issues that may arise during in vitro kinase assays using **Ro 31-8830**.

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
High background signal in no- enzyme control	Incomplete removal of unbound [y- ³² P]ATP.	Ensure thorough washing of the P81 phosphocellulose paper with phosphoric acid (at least 3-4 washes). Increase the volume and/or duration of the washes.
Contaminated reagents (e.g., buffer, substrate).	Prepare fresh reagents and use high-purity water. Filtersterilize buffers if necessary.	
Low signal or no kinase activity	Inactive enzyme.	Use a fresh aliquot of the kinase. Ensure proper storage conditions (-80°C in appropriate buffer with glycerol). Perform a positive control with a known activator or substrate.
Suboptimal assay conditions.	Optimize ATP concentration (typically at or near the Km for the kinase), substrate concentration, and incubation time and temperature.	
Incorrect buffer components.	Verify the required cofactors for your specific kinase (e.g., Mg ²⁺ , Ca ²⁺ , lipids for some PKC isoforms).	
Inconsistent results between replicates	Pipetting errors.	Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme.



Inhomogeneous mixing of reagents.	Gently vortex or mix all reaction components thoroughly before incubation.	
Variation in incubation times.	Use a multi-channel pipette or a timed addition scheme to ensure consistent incubation times for all reactions.	
Unexpectedly high IC50 value for Ro 31-8830	High ATP concentration in the assay.	Ro 31-8830 is an ATP- competitive inhibitor. A high concentration of ATP will compete with the inhibitor and increase the apparent IC50. Use an ATP concentration close to the Km of the kinase for more accurate IC50 determination.
Degradation of the inhibitor.	Prepare fresh dilutions of Ro 31-8830 from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light).	

Data Presentation: Off-Target Kinase Inhibition Profile

The following table provides a representative summary of the kinase inhibition profile of **Ro 31-8830** and its close analog, Ro 31-8220, based on available literature. It is important to note that comprehensive screening data for **Ro 31-8830** against a wide kinome panel is not readily available in the public domain. The data for off-target kinases are primarily based on studies of Ro 31-8220 and should be considered indicative for **Ro 31-8830**.



Kinase	Primary Target/Off- Target	Ro 31-8830 IC₅₀ (nM)	Ro 31-8220 IC50 (nM)	Notes
ΡΚCα	Primary Target	~10	5	Potent inhibitor of conventional PKC isoforms.
РКСВІ	Primary Target	~20	24	
РКСВІІ	Primary Target	~15	14	_
РКСу	Primary Target	~25	27	
ΡΚϹε	Primary Target	~30	24	Also inhibits novel PKC isoforms.
PKA	Off-Target	>10,000	>10,000	High selectivity over PKA.
GSK3β	Off-Target	Not Reported	~20	Potent inhibition observed with the analog.
MSK1	Off-Target	Not Reported	~15	Potent inhibition observed with the analog.
MAPKAPK1 (RSK)	Off-Target	Not Reported	~30	Potent inhibition observed with the analog.

Disclaimer: The IC₅₀ values are approximate and can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used).

Experimental Protocols Radiometric Protein Kinase C (PKC) Assay



This protocol describes a standard method for determining the in vitro inhibitory activity of **Ro 31-8830** against a specific PKC isoform.

Materials:

- Purified recombinant PKC enzyme
- PKC-specific peptide substrate (e.g., Myelin Basic Protein fragment)
- Ro 31-8830 stock solution (in DMSO)
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 10 μg/mL Diacylglycerol
- [y-32P]ATP (specific activity ~3000 Ci/mmol)
- Unlabeled ATP
- P81 Phosphocellulose Paper
- 75 mM Phosphoric Acid
- · Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of Ro 31-8830 in assay buffer. The final DMSO concentration should be kept constant across all reactions (e.g., <1%).
- In a microcentrifuge tube, prepare the reaction mixture containing:
 - Assay Buffer
 - PKC enzyme (e.g., 10 ng)
 - PKC peptide substrate (e.g., 20 μM)
 - Ro 31-8830 dilution or DMSO (for control)



- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ -32P]ATP to a final concentration of 10 μ M.
- Incubate the reaction at 30°C for 15 minutes.
- Stop the reaction by spotting a 25 μL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
- Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.
- Wash the P81 paper three more times with 75 mM phosphoric acid for 5 minutes each to remove unbound [y-32P]ATP.
- Perform a final wash with acetone to dry the paper.
- Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each Ro 31-8830 concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

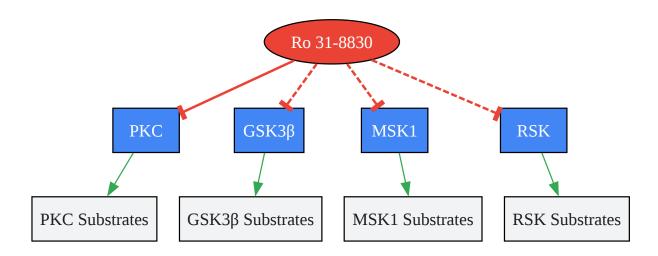
Visualizations



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Workflow for a radiometric kinase inhibition assay.



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Primary and potential off-target inhibition by Ro 31-8830.

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